L-Phenylalanine (2-13C)

Description

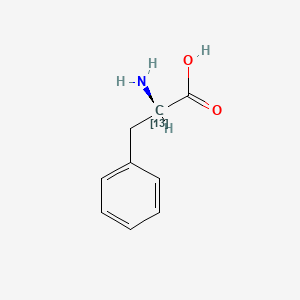

L-Phenylalanine (2-13C) is a stable isotope-labeled variant of the essential amino acid L-phenylalanine, where the carbon-13 isotope is incorporated at the second position (α-carbon) of the molecule. This compound (CAS: 136056-01-4) is synthesized with high isotopic purity (99 atom% 13C) and chemical purity (≥97%) by Cambridge Isotope Laboratories and other suppliers . Its molecular formula is C₉H₁₁¹³CNO₂, with a molecular weight of 166.18 g/mol .

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

(2S)-2-amino-3-phenyl(213C)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8+1 |

InChI Key |

COLNVLDHVKWLRT-IDMPRHEVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[13C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Strain Development and Plasmid Construction

The foundational approach for L-phenylalanine production involves genetically engineered Escherichia coli strains. A phenylalanine-analogue-resistant mutant (e.g., E. coli AJ 11380) serves as the DNA donor. Chromosomal DNA is extracted via phenol-based methods and fragmented to isolate genetic loci associated with phenylalanine biosynthesis. These fragments are ligated into plasmids (e.g., pBR322) and transformed into recipient E. coli strains through calcium chloride-mediated competence.

Key steps include:

Fermentation Conditions and Isotopic Labeling

To introduce ¹³C at the second carbon, the culture medium is supplemented with ¹³C-labeled precursors such as [2-¹³C]glucose or [2-¹³C]pyruvate. Fermentation occurs under aerobic conditions (37°C, pH 7.2) in a medium containing:

| Component | Concentration (g/L) |

|---|---|

| Glucose | 20 |

| (NH₄)₂SO₄ | 1 |

| K₂HPO₄ | 7 |

| MgSO₄·7H₂O | 0.1 |

| Sodium citrate | 0.5 |

After 48–72 hours, L-phenylalanine accumulates extracellularly, achieving yields of 25–30 g/L with isotopic enrichment >99%.

Chemical Synthesis via Enzymatic Reductive Amination

Synthesis of [2-¹³C]Phenylpyruvate

Chemical routes begin with labeled precursors. Ethyl [2-¹³C]benzoate is synthesized through electrocyclic ring-closure of a 1,6-disubstituted hexatriene, followed by aromatization. This intermediate is converted to [2-¹³C]benzaldehyde via catalytic hydrogenation. Condensation with diethyl oxalate in the presence of sodium ethoxide yields [2-¹³C]phenylpyruvate:

Enzymatic Conversion to L-Phenylalanine (2-¹³C)

Phenylpyruvate undergoes reductive amination using L-phenylalanine dehydrogenase (PDH) and cofactor NADH in ammonium buffer (pH 8.5):

Reaction conditions:

Comparative Analysis of Preparation Methods

Purification and Characterization

Chromatographic Purification

Crude L-phenylalanine (2-¹³C) is purified via ion-exchange chromatography (Dowex 50WX8 resin) using 0.5 M NH₄OH eluent. Final crystallization from ethanol/water (95:5) yields a white solid with a melting point of 270–275°C.

Analytical Verification

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine (2-13C) undergoes various chemical reactions, including:

Oxidation: Conversion to phenylpyruvate using oxidizing agents.

Reduction: Reduction to phenylethylamine using reducing agents.

Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Bromine or nitric acid for halogenation and nitration, respectively.

Major Products

Oxidation: Phenylpyruvate.

Reduction: Phenylethylamine.

Substitution: Halogenated or nitrated phenylalanine derivatives.

Scientific Research Applications

Metabolic Tracing Studies

L-Phenylalanine (2-¹³C) is extensively used in metabolic tracing studies to understand the dynamics of amino acid metabolism and its role in various biochemical pathways. The carbon-13 isotope enables researchers to track metabolic pathways involving phenylalanine, including its conversion to tyrosine and further downstream metabolites such as neurotransmitters.

Key Findings:

- A study utilized L-Phenylalanine (2-¹³C) to investigate the kinetics of phenylalanine metabolism in humans, revealing insights into protein turnover and amino acid requirements in different populations, particularly children versus adults .

- The isotopic labeling allows for precise measurements of phenylalanine oxidation rates, which are crucial for understanding metabolic disorders like phenylketonuria .

NMR Spectroscopy

The presence of the carbon-13 isotope allows for advanced nuclear magnetic resonance (NMR) spectroscopy applications. Researchers employ L-Phenylalanine (2-¹³C) to study protein dynamics, folding, and interactions at a molecular level.

Applications:

- Structural biology studies utilize NMR to elucidate protein structures and dynamics by analyzing how labeled L-phenylalanine integrates into proteins during synthesis .

- Case studies have shown that using L-Phenylalanine (2-¹³C) can provide insights into conformational changes in proteins under various conditions, aiding drug design and discovery processes.

Clinical Applications

L-Phenylalanine (2-¹³C) has potential clinical applications, particularly in assessing metabolic disorders and understanding psychiatric conditions.

Case Studies:

- A breath test using L-Phenylalanine (2-¹³C) was developed to assess altered phenylalanine kinetics in schizophrenia patients, revealing significant differences in metabolism compared to healthy controls .

- This application highlights the potential for using stable isotope-labeled compounds as biomarkers for diagnosing metabolic dysfunctions related to mental health disorders.

Proteomics and Metabolomics

In proteomics and metabolomics, L-Phenylalanine (2-¹³C) serves as a valuable tool for studying complex biological systems and understanding disease mechanisms.

Research Insights:

- The compound is used to identify metabolic signatures associated with conditions like metabolic syndrome and cardiovascular diseases through large-scale cohort studies .

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Tracing | Tracking metabolic pathways involving phenylalanine | Insights into protein turnover; differences in metabolism between children and adults |

| NMR Spectroscopy | Studying protein dynamics and interactions | Elucidation of protein structures; insights into drug design |

| Clinical Applications | Assessing metabolic disorders and psychiatric conditions | Breath test revealing altered kinetics in schizophrenia patients |

| Proteomics/Metabolomics | Understanding disease mechanisms through metabolic profiling | Identification of unique metabolic signatures associated with diseases |

Mechanism of Action

L-Phenylalanine (2-13C) exerts its effects through its role as a precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 label allows for precise tracking of these metabolic pathways using techniques like NMR and mass spectrometry. The compound interacts with enzymes such as phenylalanine hydroxylase, which converts it to L-tyrosine, a precursor for neurotransmitter synthesis .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of L-Phenylalanine Isotopologues

Biological Activity

L-Phenylalanine (2-13C) is a stable isotope-labeled form of the amino acid phenylalanine, where the carbon atom at the second position is replaced with the carbon-13 isotope. This compound is instrumental in various biological and metabolic studies, particularly in understanding protein synthesis, metabolic pathways, and the dynamics of amino acid metabolism.

- Molecular Formula : C9H11NO2

- Molecular Weight : 166.2 g/mol

- Stable Isotope : Carbon-13 (¹³C)

L-Phenylalanine serves as a precursor for several important biomolecules, including neurotransmitters like dopamine and norepinephrine. The incorporation of the ¹³C isotope allows researchers to trace metabolic processes through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) .

Metabolic Pathways

L-Phenylalanine (2-13C) plays a crucial role in studying metabolic pathways related to protein synthesis and degradation. By administering this compound to biological systems, researchers can observe how it is incorporated into proteins and other metabolites. This isotopic labeling enables detailed tracking of carbon flow through various metabolic pathways.

- Protein Metabolism : The ¹³C label allows for the observation of how L-phenylalanine is utilized in protein synthesis, providing insights into both anabolic and catabolic processes.

- Metabolic Flux Analysis : Studies have demonstrated that using L-Phenylalanine (2-13C) in flux analysis can reveal important information about metabolic engineering targets in microorganisms like E. coli, which is often used in industrial applications for amino acid production .

Clinical Applications

A notable application of L-Phenylalanine (2-13C) is in the phenylalanine breath test (PBT) , which has been used to evaluate altered phenylalanine metabolism in conditions such as schizophrenia. In a study involving patients with chronic schizophrenia, researchers administered 100 mg of ¹³C-labeled phenylalanine and monitored the breath for changes in ¹³CO₂ levels. The results indicated significant differences between patients and controls, suggesting altered phenylalanine kinetics in affected individuals .

Case Study: Phenylalanine Breath Test in Schizophrenia

In a controlled study with 20 schizophrenia patients and matched controls:

- Method : Administered oral doses of 100 mg L-Phenylalanine (2-13C).

- Monitoring : Breath samples were collected over 120 minutes to measure the ratio of ¹³CO₂ to ¹²CO₂.

- Findings : Patients exhibited lower cumulative recovery rates of ¹³CO₂ compared to controls, indicating impaired phenylalanine metabolism .

Research on E. coli Production

A series of experiments conducted on a recombinant E. coli strain demonstrated:

- Objective : To optimize L-phenylalanine production using metabolic flux analysis.

- Results : High conversion rates from phosphoenolpyruvate to pyruvate were identified as critical for maximizing yield.

The study utilized NMR labeling analysis to track the incorporation of L-Phenylalanine (2-13C), revealing insights into optimal metabolic pathways for industrial production .

Tables Summarizing Key Data

Q & A

Q. Methodological Answer :

- Step 1 : Cultivate recombinant E. coli strains (e.g., ΔmaeA or ΔmaeB mutants) in labeled media containing L-Phenylalanine (2-13C) to trace carbon flow .

- Step 2 : Perform fed-batch fermentations with glycerol as a carbon source. Collect samples at critical milestones (e.g., growth vs. production phases) .

- Step 3 : Use Flux Variability Analysis (FVA) to model intracellular fluxes. Address uncertainties in central carbon metabolism (e.g., malate consumption) by comparing wild-type vs. engineered strains .

- Step 4 : Validate results using isotopic labeling data from GC-MS or LC-MS to quantify 13C incorporation into phenylpyruvate or downstream metabolites .

(Basic) What methods ensure accurate quantification of L-Phenylalanine (2-13C) in complex biological matrices?

Q. Methodological Answer :

- Extraction : Use cold methanol/water (80:20 v/v) for metabolite extraction to minimize degradation. Centrifuge at 14,000×g for 10 min to remove particulates .

- Internal Standard : Spike samples with a stable isotope-labeled analog (e.g., L-Phenylalanine-13C6) to correct for matrix effects .

- Analysis : Employ LC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in H2O/acetonitrile). Monitor transitions m/z 166→120 (analyte) and 172→126 (internal standard) .

(Basic) How to address solubility challenges of L-Phenylalanine (2-13C) in aqueous solutions for crystallization studies?

Q. Methodological Answer :

- Additive Screening : Add L-tyrosine (0.5–2.0% w/v) to suppress hydrate formation and stabilize the anhydrous crystal form .

- Temperature Control : Maintain crystallization between 38–65°C to favor anhydrous forms; cooling below 35°C promotes monohydrates .

- Solvent Optimization : Use methanol-water mixtures (30–50% methanol) to enhance solubility. Validate supersaturation thresholds via turbidity measurements .

(Advanced) What strategies resolve discrepancies in isotopic enrichment levels of L-Phenylalanine (2-13C) during microbial synthesis?

Q. Methodological Answer :

- Isotopic Purity Check : Use EI mass spectrometry to analyze dansyl derivatives of L-Phenylalanine (2-13C). Compare isotopic peaks (e.g., m/z 166 vs. 167) to detect contamination .

- Media Optimization : Adjust 2H2O concentration in growth media (24.5–98% v/v) to control deuterium incorporation while maintaining 13C labeling fidelity .

- Fermentation Control : Monitor pH (6.8–7.2) and dissolved oxygen (>30%) to prevent side reactions that dilute isotopic enrichment .

(Advanced) How to optimize recombinant E. coli strains for enhanced L-Phenylalanine (2-13C) production using metabolic engineering?

Q. Methodological Answer :

- Gene Knockouts : Delete maeA (malic enzyme) and maeB (malate dehydrogenase) to redirect carbon flux toward phenylalanine precursors .

- Overexpression : Introduce plasmids encoding feedback-resistant aroG (DAHP synthase) and pheA (chorismate mutase) to bypass regulatory bottlenecks .

- Flux Balancing : Use 13C-MFA to identify rate-limiting steps (e.g., PEP availability). Supplement with shikimate pathway intermediates (e.g., erythrose-4-phosphate) .

(Advanced) How to differentiate L-Phenylalanine (2-13C) from deuterated analogs in mixed samples?

Q. Methodological Answer :

- Enantioselective Sensors : Use molecularly imprinted polymer (MIP) films on extended-gate field-effect transistors (EG-FETs). Calibrate with D- and L-enantiomers at 1.50 V polarization .

- Mass Spectrometry : Apply high-resolution MS (HRMS) to distinguish mass shifts: 13C (+1.0034 Da) vs. 2H (+1.0063 Da) .

(Basic) How to validate the purity and stability of L-Phenylalanine (2-13C) under varying storage conditions?

Q. Methodological Answer :

- Purity Assessment : Run HPLC-UV (λ = 210 nm) with a chiral column (Chirobiotic T). Compare retention times to unlabeled standards .

- Stability Testing : Store aliquots at –80°C in amber vials. Perform accelerated degradation studies (25°C/60% RH for 4 weeks) and monitor impurities via NMR .

(Advanced) What are the implications of using L-Phenylalanine (2-13C) vs. uniformly labeled analogs in protein turnover studies?

Q. Methodological Answer :

- Position-Specific Tracing : L-Phenylalanine (2-13C) labels the α-carbon, enabling targeted analysis of transamination reactions. Uniform labeling (U-13C) complicates data interpretation due to scrambling in the TCA cycle .

- Model Integration : Use compartmentalized metabolic models to account for label redistribution in cytosolic vs. mitochondrial pools .

(Advanced) How to integrate L-Phenylalanine (2-13C) data into existing metabolic models for pathway validation?

Q. Methodological Answer :

- Constraint-Based Modeling : Input isotopic labeling data into tools like COBRApy. Apply flux balance analysis (FBA) with 13C constraints to refine predictions .

- Sensitivity Analysis : Test model robustness by varying phenylalanine uptake rates (±10%) and comparing to experimental biomass yields .

(Advanced) What protocols ensure reproducibility in synthesizing L-Phenylalanine (2-13C)-enriched microbial cultures?

Q. Methodological Answer :

- Standardized Media : Use M9 minimal media with 2 g/L 13C-glucose and 0.5 g/L L-Phenylalanine (2-13C). Pre-condition cells for 12 h in unlabeled media to synchronize growth .

- QC Metrics : Track OD600, extracellular phenylalanine (HPLC), and intracellular ATP levels (luciferase assay) to ensure consistent batch-to-batch production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.